5-(Chloromethyl)-2-phenyl-1h-imidazole hydrochloride
Description
5-(Chloromethyl)-2-phenyl-1h-imidazole hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Properties
IUPAC Name |
5-(chloromethyl)-2-phenyl-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWSNBWNJGOFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52353-65-8 | |
| Record name | 5-(chloromethyl)-2-phenyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-phenyl-1h-imidazole hydrochloride typically involves the reaction of 2-phenyl-1H-imidazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processing, which allows for better control over reaction conditions and higher efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-phenyl-1h-imidazole hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of 5-(hydroxymethyl)-2-phenyl-1H-imidazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: 5-(Azidomethyl)-2-phenyl-1H-imidazole, 5-(Thiocyanoethyl)-2-phenyl-1H-imidazole.
Oxidation: 5-(Formyl)-2-phenyl-1H-imidazole.
Reduction: 5-(Hydroxymethyl)-2-phenyl-1H-imidazole.
Scientific Research Applications
5-(Chloromethyl)-2-phenyl-1h-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antifungal and anticancer agents.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-phenyl-1h-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation. This property is particularly useful in the development of antimicrobial and anticancer agents, where the compound can target and disrupt essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazole: Similar in structure but contains an oxygen atom in the ring.
5-(Chloromethyl)furfural: Contains a furan ring instead of an imidazole ring.
2-Chloro-5-chloromethyl-thiazole: Contains a sulfur atom in the ring.
Uniqueness
5-(Chloromethyl)-2-phenyl-1h-imidazole hydrochloride is unique due to its specific reactivity and the presence of both a phenyl group and a chloromethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Biological Activity
5-(Chloromethyl)-2-phenyl-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests interactions with various biological macromolecules, particularly in the context of inflammation and cancer therapy. This article reviews the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies associated with this compound.
Chemical Structure and Properties
5-(Chloromethyl)-2-phenyl-1H-imidazole hydrochloride is characterized by its imidazole ring, which is known for its role in biological systems. The chloromethyl group enhances its reactivity, potentially allowing it to interact with nucleophilic sites on proteins.
The primary mechanism of action involves the inhibition of Janus kinases (JAKs), specifically JAK1 and TYK2. This inhibition affects various signaling pathways, particularly those related to interleukin-6 (IL-6), which is crucial in inflammatory responses.
Key Mechanisms:
- Target Enzymes: JAK1 and TYK2 are critical in mediating cytokine signaling.
- Biochemical Pathways: The compound significantly inhibits IL-6 signaling pathways, which are implicated in chronic inflammation and autoimmune diseases.
- Effects on Cellular Activity: Inhibition of JAKs leads to reduced inflammation, decreased bone resorption, and modulation of immune responses.
Pharmacokinetics
The pharmacokinetic profile of 5-(Chloromethyl)-2-phenyl-1H-imidazole hydrochloride indicates:
- Bioavailability: The compound is orally bioavailable.
- Dose-dependent Efficacy: Efficacy increases with dosage, suggesting a predictable pharmacological response.
Anti-inflammatory Effects
In preclinical studies using rat models, the compound demonstrated significant anti-inflammatory effects. Key findings include:
- Reduction in Splenomegaly: The compound effectively reduced spleen enlargement induced by adjuvant arthritis.
- Weight Management: It helped maintain body weight in treated animals compared to controls.
Anticancer Activity
Research has explored the anticancer potential of 5-(Chloromethyl)-2-phenyl-1H-imidazole hydrochloride against various cancer cell lines. Notable observations include:
- Cytotoxicity: The compound exhibited cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| PC3 (Prostate Cancer) | 12.45 |
Case Studies
-
Study on Inflammation:
- A study assessed the effects of 5-(Chloromethyl)-2-phenyl-1H-imidazole hydrochloride in an adjuvant-induced arthritis model in rats. Results showed a significant reduction in inflammatory markers and joint swelling compared to untreated controls.
-
Antitumor Activity:
- In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer cell lines. Flow cytometry analysis indicated that it induced apoptosis in MCF-7 cells through a dose-dependent mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
